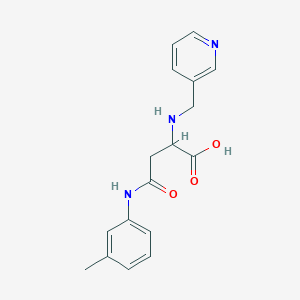![molecular formula C18H18N4O4S B2517408 methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate CAS No. 1797893-45-8](/img/structure/B2517408.png)
methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate is a synthetic organic compound that has drawn significant attention in the scientific community for its potential applications across various fields, including chemistry, biology, medicine, and industry. This compound boasts a complex chemical structure, characterized by its pyrazolopyridopyrimidine core and benzoate ester functional group, which endows it with unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: To synthesize methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate, several synthetic routes can be employed. A common approach involves the condensation of 2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine with benzenesulfonyl chloride, followed by esterification with methanol. The reaction typically occurs under mild conditions, utilizing a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: For industrial production, the synthesis can be scaled up by using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving automated control of temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can oxidize the compound, leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the benzoate ester group to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, facilitated by nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed:
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
In Chemistry: The unique structure of methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate makes it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds.
In Biology: The compound’s biological activity is being explored for its potential as an enzyme inhibitor. Its structure suggests it may interact with specific biological targets, potentially modulating enzyme activity.
In Medicine: Researchers are investigating its potential as a lead compound for drug development, particularly for diseases where enzyme inhibition is therapeutic, such as cancer or inflammatory diseases.
In Industry: The compound’s reactivity and stability make it suitable for use in the manufacture of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate exerts its effects is largely dependent on its interaction with specific molecular targets. It is hypothesized to bind to active sites of enzymes, inhibiting their catalytic activity. This inhibition could occur through competitive or non-competitive binding, depending on the enzyme and the compound's affinity for the binding site.
Comparaison Avec Des Composés Similaires
Methyl 4-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate can be compared to other compounds with similar structural motifs, such as:
Methyl 4-((8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate: Lacks the 2-methyl group, altering its reactivity and biological activity.
Methyl 4-((2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzoate: Contains an additional methyl group, which may impact its interaction with molecular targets and overall stability.
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications. As studies continue to uncover its properties and mechanisms, its utility is likely to expand, highlighting its importance in the realm of synthetic organic chemistry and beyond.
Propriétés
IUPAC Name |
methyl 4-[(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-12-9-17-19-10-14-11-21(8-7-16(14)22(17)20-12)27(24,25)15-5-3-13(4-6-15)18(23)26-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWSMTQYROFFGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OC)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)



![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2517342.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![Tert-butyl 6-[(4-methyl-1,3-thiazol-5-yl)methylamino]-1,4-oxazepane-4-carboxylate](/img/structure/B2517347.png)
